molecular formula C14H12N6O3S B2665554 6-(1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl)pyridazine-3-carboxamide CAS No. 1351588-89-0

6-(1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl)pyridazine-3-carboxamide

Cat. No.: B2665554
CAS No.: 1351588-89-0
M. Wt: 344.35
InChI Key: HAPGRHYEJHSBIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1H-Pyrazol-1-yl)-N-(4-sulfamoylphenyl)pyridazine-3-carboxamide (CAS 1351588-89-0) is a high-purity chemical reagent supplied with a minimum purity of 95% . This compound features a hybrid structure combining pyridazine and pyrazole heterocycles linked to a benzenesulfonamide pharmacophore, with a molecular formula of C14H12N6O3S and a molecular weight of 344.35 g/mol . This compound is of significant interest in medicinal chemistry and biochemical research, particularly in the field of carbonic anhydrase (CA) inhibition. The sulfonamide group is a known zinc-binding moiety that can coordinate with the zinc ion in the active site of carbonic anhydrase isoforms, potentially leading to effective enzyme inhibition . Research on structurally similar pyrazole-carboxamide derivatives bearing sulfonamide groups has demonstrated potent inhibitory effects against human carbonic anhydrase isoforms, including the tumor-associated hCA IX and hCA XII, with inhibition constants (Ki) in the nanomolar range . These cancer-related isoforms are overexpressed in various solid tumors and are involved in pH regulation, making them promising targets for anticancer drug development . The integration of the pyrazole heterocycle, a scaffold noted for its versatile biological profile and metabolic stability, further enhances the research value of this compound for developing novel therapeutic agents . This product is intended for research and development use only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

6-pyrazol-1-yl-N-(4-sulfamoylphenyl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O3S/c15-24(22,23)11-4-2-10(3-5-11)17-14(21)12-6-7-13(19-18-12)20-9-1-8-16-20/h1-9H,(H,17,21)(H2,15,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPGRHYEJHSBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl)pyridazine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds.

    Introduction of the sulfamoylphenyl group: This step may involve sulfonation reactions followed by coupling with aniline derivatives.

    Construction of the pyridazine ring: This can be synthesized via condensation reactions involving hydrazine and dicarbonyl compounds.

    Final coupling: The pyrazole and pyridazine intermediates are then coupled under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the sulfamoyl group.

    Reduction: Reduction reactions could target the nitro groups if present or the carbonyl functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with a pyrazole ring often exhibit significant antimicrobial properties. A study highlighted that various pyrazole derivatives, including those similar to 6-(1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl)pyridazine-3-carboxamide, demonstrated efficacy against a range of bacterial strains. The sulfonamide group present in the compound is known to enhance antibacterial activity due to its ability to inhibit bacterial folate synthesis, which is crucial for DNA synthesis and cellular function .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is notable. Similar derivatives have been shown to possess analgesic and anti-inflammatory effects without the common side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). For instance, pyridazine derivatives have been reported to alleviate pain and inflammation effectively while minimizing gastrointestinal toxicity . The structural features of this compound contribute to its ability to modulate inflammatory pathways.

Anticancer Activity

The anticancer properties of pyrazole derivatives are well-documented, with studies indicating their ability to induce apoptosis in cancer cells. A review noted that various pyrazole-based compounds have been synthesized and tested for their anticancer effects, showing promising results against different cancer cell lines . The mechanism often involves the inhibition of key enzymes involved in tumor growth and proliferation.

Case Studies and Research Findings

StudyObjectiveFindings
Abida et al. (2019)To evaluate the pharmacological activities of pyridazine derivativesReported significant analgesic and anti-inflammatory activities without ulcerogenic side effects
PMC6272688 (2018)Synthesis and screening of pyrazole derivativesDemonstrated broad-spectrum antimicrobial activity among synthesized compounds
RSC Advances (2023)Investigation of novel pyrazole derivativesFound promising anticancer activity in preclinical models, highlighting the potential for therapeutic development

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Analogues

The following compounds share structural or functional similarities with 6-(1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl)pyridazine-3-carboxamide:

Compound 27 ():
  • Name : 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide
  • Structure : Pyridine core with a pyrazole substituent, sulfonamide group, and carbamoyl linkage to a 4-chlorophenyl group.
  • Key Data :
    • Synthesis yield: 76% (via reaction of pyridinesulfonamide with 4-chlorophenyl isocyanate).
    • Functional groups: Sulfonamide (SO₂NH₂), carbamoyl (NHCO), and chlorophenyl.
    • Physical properties: Melting point 138–142°C; IR bands at 1726 cm⁻¹ (C=O) and 1164 cm⁻¹ (SO₂).
Crystalline Form in –5 :
  • Name: 6-(Cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide
  • Structure: Pyridazine core with cyclopropanecarboxamido, triazole-containing phenylamino, and deuterated methyl groups.
  • Key Data :
    • Patent focus: Crystalline forms for improved stability and bioavailability.
    • Substituent diversity: Incorporates triazole (heterocycle) and deuterium (isotopic substitution), enhancing metabolic resistance.
N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine ():
  • Structure : Pyridazine-3-amine with pyrazole and 2-methylphenyl groups.
  • Key Data :
    • Simpler scaffold lacking sulfonamide or carboxamide groups.
    • Demonstrates the versatility of pyridazine-pyrazole hybrids in medicinal chemistry.
Compound 1005612-70-3 ():
  • Name : N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • Structure : Pyrazolo-pyridine fused core with carboxamide and ethyl-methylpyrazole substituents.
  • Key Data :
    • Molecular weight: 374.4 g/mol.
    • Highlights the prevalence of carboxamide linkages in bioactive heterocycles.

Comparative Analysis (Table 1)

Compound Core Structure Key Substituents Molecular Weight Functional Groups Notable Features
Target Compound Pyridazine 6-pyrazole, 3-(4-sulfamoylphenyl)carboxamide Not reported Sulfonamide, carboxamide, pyrazole Dual pharmacophores for enzyme targeting
Compound 27 () Pyridine 4-pyrazole, 3-sulfonamide, 4-chlorophenylcarbamoyl ~450 g/mol (calc.) Sulfonamide, carbamoyl, chloroaromatic High yield (76%); IR-confirmed C=O/SO₂
Crystalline Form (–5) Pyridazine Cyclopropanecarboxamido, triazole-phenylamino Not reported Carboxamide, triazole, deuterated methyl Patented crystalline stability
1005612-70-3 () Pyrazolo-pyridine Ethyl-methylpyrazole, phenyl 374.4 g/mol Carboxamide, fused heterocycle High molecular complexity

Biological Activity

6-(1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl)pyridazine-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C14H12N6O3SC_{14}H_{12}N_6O_3S and a molecular weight of 344.35 g/mol. It features a pyridazine ring, a pyrazole moiety, and a sulfamoyl group, which are known to contribute to its biological properties.

Research indicates that compounds containing pyrazole and pyridazine derivatives exhibit various biological activities through multiple mechanisms:

  • Inhibition of Enzymes : The compound has been identified as a potential inhibitor of lactate dehydrogenase, an enzyme involved in cancer metabolism .
  • Anti-inflammatory Activity : Similar compounds have shown anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and reducing pro-inflammatory cytokines like TNF-α and IL-6 .
  • Antioxidant Properties : The ability to scavenge free radicals and reduce oxidative stress markers has been noted in related studies, suggesting potential for neuroprotective effects .

Biological Activity Data

Activity TypeObserved EffectsReference
Enzyme Inhibition Inhibition of lactate dehydrogenase
Anti-inflammatory Reduced TNF-α and IL-6 levels in macrophages
Antioxidant Scavenging of free radicals

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Anti-inflammatory Effects : A study on pyrazole derivatives demonstrated significant inhibition of COX-2 with a selectivity index indicating lower toxicity compared to standard anti-inflammatory drugs like celecoxib . The derivatives were effective in vivo, showing reduced edema in carrageenan-induced rat models.
  • Cancer Therapeutics : Research has shown that pyrazole-containing compounds can inhibit lactate dehydrogenase, leading to reduced tumor growth in various cancer models. This suggests potential applications in cancer therapy .
  • Neuroprotective Effects : Compounds similar to this compound have exhibited neuroprotective properties by reducing oxidative stress markers in neuronal cell lines .

Research Findings

Recent studies highlight the broad spectrum of biological activities associated with pyrazole derivatives:

  • Selectivity and Efficacy : Certain derivatives showed higher selectivity for COX-2 over COX-1, indicating potential for reduced side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Molecular Docking Studies : Computational studies have suggested that the binding affinity of these compounds to target enzymes is significant, supporting their role as effective inhibitors .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-(1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl)pyridazine-3-carboxamide, and how can intermediates be optimized?

  • Methodology : A multi-step synthesis is typically employed, starting with the formation of the pyridazine core. For example, coupling 6-chloropyridazine-3-carboxylic acid with 1H-pyrazole via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF at 80°C) yields the pyridazine-pyrazole intermediate. Subsequent amidation with 4-sulfamoylaniline using coupling agents like HATU or EDCI/HOBt in DMF or THF ensures efficient bond formation .
  • Optimization : Monitor reaction progress via LC-MS and adjust equivalents of coupling reagents (e.g., 1.2–1.5 eq) to minimize side products. Purification by column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization improves yield and purity .

Q. How can the crystal structure of this compound be resolved to confirm its molecular configuration?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound via slow evaporation in a solvent system (e.g., DMSO/water or EtOH/hexane). Data collection using a diffractometer (e.g., Bruker APEX-II) and refinement with SHELXTL or OLEX2 software confirms bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between sulfamoyl and pyridazine groups) .
  • Validation : Compare experimental data with computational models (DFT-optimized geometries) to resolve discrepancies in torsional angles or packing motifs .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

  • Methodology :

  • Enzyme inhibition : Screen against kinases or hydrolases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) with ATP concentrations adjusted to Km values.
  • Cellular assays : Test cytotoxicity (MTT assay) and target engagement (e.g., Western blot for downstream signaling proteins) in cancer cell lines (e.g., HeLa or MCF-7) .
    • Data Interpretation : IC₅₀ values <10 µM suggest therapeutic potential. Cross-validate with negative controls (e.g., unmodified pyridazine analogs) to confirm specificity .

Advanced Research Questions

Q. How can computational chemistry guide the design of selective analogs with improved binding affinity?

  • Methodology :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 or EGFR). Focus on key residues (e.g., sulfamoyl group binding to Arg513 in COX-2).
  • QSAR modeling : Corrogate substituent effects (e.g., pyrazole ring methylation) with activity data to predict optimal substituents .
    • Validation : Synthesize top-ranked analogs and compare experimental vs. predicted IC₅₀ values. A deviation <20% validates the model .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

  • Analysis Framework :

  • Pharmacokinetics : Measure plasma stability (e.g., half-life in mouse plasma) and bioavailability (oral vs. IV administration). Poor solubility or rapid metabolism (CYP450) often explain efficacy gaps.
  • Metabolite identification : Use LC-HRMS to detect major metabolites (e.g., sulfamoyl hydrolysis products) .
    • Mitigation : Introduce steric hindrance (e.g., methyl groups on pyridazine) or switch to prodrug formulations to enhance stability .

Q. How can regioselective functionalization of the pyridazine ring be achieved without disrupting the sulfamoyl pharmacophore?

  • Synthetic Approach :

  • Directed ortho-metalation : Use TMPZnCl·LiCl to selectively deprotonate the pyridazine C4 position, followed by electrophilic quenching (e.g., iodination).
  • Cross-coupling : Suzuki-Miyaura coupling at C5 with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .
    • Characterization : ¹H-NMR and ¹³C-NMR confirm regiochemistry. NOESY experiments distinguish between substitution patterns .

Q. What experimental and computational tools are critical for elucidating structure-activity relationships (SAR) in this compound class?

  • Tools :

Tool Application
Molecular DynamicsSimulate ligand-protein binding dynamics
Free Energy PerturbationQuantify substituent effects on binding ΔG
SPR (Biacore)Measure real-time binding kinetics (ka/kd)
  • Case Study : Methylation at pyrazole N1 increases metabolic stability but reduces solubility. Balance via logP optimization (target: 2–3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.